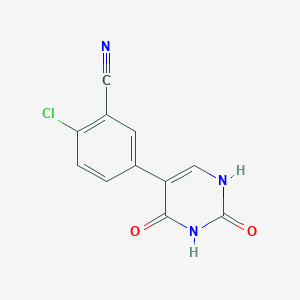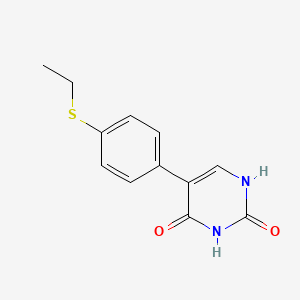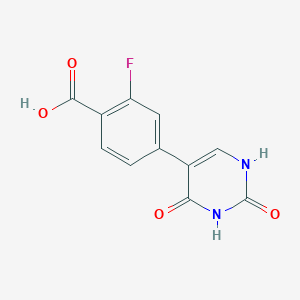![molecular formula C10H8N2O3S B6385732 2-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95% CAS No. 1261943-37-6](/img/structure/B6385732.png)
2-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95% (2-H5-5-MCTP-95%) is a synthetic compound that has been studied for its potential applications in scientific research. It is a heterocyclic compound, a type of organic compound that contains a ring of atoms with at least one atom of a different element. It has a molecular weight of 321.4 g/mol and is a white, crystalline solid.
Applications De Recherche Scientifique
2-H5-5-MCTP-95% has been studied for its potential applications in scientific research. It has been used as a substrate for the enzymatic synthesis of polythiophenes, which are polymers materials with potential applications in optoelectronics, biomedicine, and other areas. It has also been studied for its potential use as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and other physiological processes.
Mécanisme D'action
2-H5-5-MCTP-95% has been studied for its potential mechanism of action. It has been suggested that it may act as an inhibitor of the enzyme COX-2, which is involved in inflammation and other physiological processes. It has also been suggested that it may act as an antioxidant, scavenging reactive oxygen species (ROS) and preventing oxidative damage.
Biochemical and Physiological Effects
2-H5-5-MCTP-95% has been studied for its potential biochemical and physiological effects. Studies have suggested that it may have anti-inflammatory and anti-oxidant properties, as well as the potential to modulate the expression of certain genes involved in inflammation and other physiological processes. It has also been suggested that it may have potential anti-cancer effects, although further research is needed to confirm this.
Avantages Et Limitations Des Expériences En Laboratoire
2-H5-5-MCTP-95% has several advantages and limitations for laboratory experiments. It is a relatively stable compound and is relatively easy to synthesize and purify, making it suitable for use in a wide range of experiments. However, it is also a relatively expensive compound, making it less suitable for use in large-scale experiments.
Orientations Futures
2-H5-5-MCTP-95% has potential applications in a wide range of scientific research areas. Further research is needed to explore its potential as an inhibitor of COX-2, as an antioxidant, and as a modulator of gene expression. Additionally, further research is needed to explore its potential anti-cancer effects, as well as its potential applications in optoelectronics, biomedicine, and other areas.
Méthodes De Synthèse
2-H5-5-MCTP-95% can be synthesized from 5-methoxycarbonylthiophen-3-yl pyrimidine-2-thione (MCTP) and 2-hydroxy-5-methoxycarbonylthiophen-3-yl pyrimidine (2-H5-MCTP). The reaction is catalyzed by aqueous sodium hydroxide and proceeds through a series of steps involving the formation of an intermediate, which is then converted to the target compound.
Propriétés
IUPAC Name |
methyl 4-(2-oxo-1H-pyrimidin-5-yl)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3S/c1-15-9(13)8-2-6(5-16-8)7-3-11-10(14)12-4-7/h2-5H,1H3,(H,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZLXQFMJQHECN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CS1)C2=CNC(=O)N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686845 |
Source


|
| Record name | Methyl 4-(2-oxo-1,2-dihydropyrimidin-5-yl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-YL]pyrimidine | |
CAS RN |
1261943-37-6 |
Source


|
| Record name | Methyl 4-(2-oxo-1,2-dihydropyrimidin-5-yl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2,4)-Dihydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyrimidine, 95%](/img/structure/B6385657.png)
![5-[Benzo(b)thiophen-2-yl]-(2,4)-dihydroxypyrimidine, 95%](/img/structure/B6385670.png)










